molecular formula C34H25NO4 B064091 Fmoc-3-pyrenyl-L-alanine CAS No. 183071-07-0

Fmoc-3-pyrenyl-L-alanine

Cat. No.: B064091
CAS No.: 183071-07-0
M. Wt: 511.6 g/mol
InChI Key: LXZMJSJQWMANBG-PMERELPUSA-N
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Description

Fmoc-3-pyrenyl-L-alanine, or Fmoc-Phe-OH, is an amino acid derivative that has a wide range of applications in biochemistry and molecular biology. It is a fluorescent amino acid that can be used as a fluorescent label for proteins and peptides, as well as a substrate for peptide synthesis. Fmoc-Phe-OH has been used in a number of studies, including protein-ligand interactions, protein folding, and protein-protein interactions. The purpose of

Scientific Research Applications

Self-Assembly and Gelation Properties

Fmoc-3-pyrenyl-L-alanine has been investigated for its self-assembly properties. One study demonstrated that the attachment of a bulky hydrophobic aromatic unit, Fmoc (N-(fluorenyl-9-methoxycarbonyl)), to dipeptides leads to the formation of well-defined amyloid fibrils and hydrogelation upon the addition of zinc ions. This indicates the potential of Fmoc motifs in driving the self-assembly of biomolecules into structured aggregates with potential applications in biomaterials and nanotechnology (Castelletto et al., 2011).

Solvatochromic Properties and Dipole Moments

The solvatochromic properties and dipole moments of this compound have been studied, showcasing its interaction with solvents of different polarities. These properties are crucial for understanding the molecule's behavior in various environments, which is significant for its application in fields like spectroscopy and material science (Lalithamba et al., 2014).

Glycoconjugate Construction

This compound has been used in the synthesis of complex structures like glycoconjugates. A study outlined the synthesis of an orthogonally protected building block, employing Fmoc for the construction of triantennary peptide glycoclusters on a solid support. This highlights the molecule's role in facilitating the preparation of multivalent carbohydrate ligands for glycobiological applications (Katajisto et al., 2002).

Role in Enzyme-Driven Dynamic Peptide Libraries

Research has explored the use of this compound in enzyme-driven dynamic peptide libraries (eDPL) for the discovery and self-selection of stable peptide nanostructures. This method represents an evolution-based approach in nanomaterial design, suggesting applications in areas like drug delivery and tissue engineering (Das et al., 2009).

Mechanism of Action

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Safety and Hazards

It is recommended to avoid contact with skin and clothing. If swallowed, seek immediate medical assistance. Wash thoroughly after handling .

Future Directions

Fmoc-3-pyrenyl-L-alanine could be used in future research and development of peptide synthesis, given its role in Fmoc solid-phase peptide synthesis .

Relevant Papers There are several papers related to this compound. For more detailed information, please refer to the references .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyren-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H25NO4/c36-33(37)30(18-23-15-14-22-13-12-20-6-5-7-21-16-17-24(23)32(22)31(20)21)35-34(38)39-19-29-27-10-3-1-8-25(27)26-9-2-4-11-28(26)29/h1-17,29-30H,18-19H2,(H,35,38)(H,36,37)/t30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZMJSJQWMANBG-PMERELPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373224
Record name Fmoc-3-pyrenyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

511.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183071-07-0
Record name Fmoc-3-pyrenyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(pyren-1-yl)propanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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